2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole
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Description
The compound “2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C12H10F2N2O3S2. It has an average mass of 332.346 Da and a monoisotopic mass of 332.010101 Da .
Molecular Structure Analysis
Thiazoles, which are part of the compound’s structure, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .Scientific Research Applications
Antibacterial and Antimicrobial Activities
- Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, structurally related to the chemical compound , have shown significant antibacterial activities against rice bacterial leaf blight. These compounds were found to enhance plant resistance against the bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), indicating their potential application in agricultural biotechnology to protect rice crops from bacterial infections (Li Shi et al., 2015).
- Antimicrobial and Anticancer Properties : Thiazolidinone and azetidinone analogs based on the fluorene moiety have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines. This research highlights the potential of fluorene-based bioactive agents in developing novel therapeutic strategies for treating infections and cancer (E. Hussein et al., 2020).
Synthesis and Pharmacological Evaluation
- Synthesis of Azetidin-2-ones and Thiazolidin-4-ones : The compound and its derivatives have been part of studies focusing on the synthesis and pharmacological evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole. These compounds were evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, indicating their potential as lead compounds for the development of new therapeutic agents (B. Gurupadayya et al., 2008).
Antiproliferative Agents
- Design and Biological Screening of Sulfonamide Derivatives : N-ethyl-N-methylbenzenesulfonamide derivatives, related to the core structure of the compound of interest, have been synthesized and screened for their antimicrobial and antiproliferative activities. These studies contribute to the ongoing research efforts in designing effective compounds against various cancer cell lines, demonstrating the versatility and potential therapeutic applications of these chemical frameworks (Shimaa M. Abd El-Gilil, 2019).
Properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S2/c17-9-4-10(18)6-12(5-9)26(22,23)21-7-11(8-21)24-16-20-15-13(19)2-1-3-14(15)25-16/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUHPEPCASNOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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